

## Optimizing counting efficiency for Promethium-145 beta particles

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Compound of Interest		
Compound Name:	Promethium-145	
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#### **Technical Support Center: Promethium-145**

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the counting efficiency of **Promethium-145** (Pm-145).

### **Frequently Asked Questions (FAQs)**

## Q1: What are the decay characteristics of Promethium-145, and what is actually being measured?

**Promethium-145** (Pm-145) is the most stable isotope of promethium, with a half-life of 17.7 years.[1][2][3] Its primary decay mode is electron capture (EC), where the nucleus captures an inner atomic electron, converting a proton into a neutron and emitting a neutrino.[2][4] This process does not involve the emission of a beta particle from the nucleus.

However, the electron capture process is followed by the emission of characteristic X-rays and Auger electrons as the atomic electron shells rearrange to fill the vacancy left by the captured electron. It is these low-energy Auger electrons that are typically detected in a liquid scintillation counter. Optimizing the counting efficiency for Pm-145 therefore focuses on the efficient detection of these low-energy electrons. Another common promethium isotope, Promethium-147, is a pure beta emitter.[5]



## Q2: Why are my measured counts per minute (CPM) for Pm-145 unexpectedly low?

Low CPM can result from several factors. The most common issue is quenching, which is any process that reduces the efficiency of the energy transfer from the radioactive decay to the photomultiplier tubes (PMTs).[6][7][8] Other causes include improper instrument settings or sample preparation issues.[8]

#### Common Causes for Low CPM:

- Quenching: Interference with the scintillation process, categorized as chemical or color quenching.[6][7]
- Incorrect Energy Window: The instrument's energy window may not be set optimally to capture the pulses generated by the low-energy Auger electrons from Pm-145.[9]
- Phase Separation: If the sample is not fully dissolved or homogenously mixed in the scintillation cocktail, a two-phase system can form, leading to inconsistent and inefficient counting geometry.
- Poor Cocktail Quality: The scintillation cocktail may be degraded or incompatible with the sample matrix.[8]
- Inadequate Sample-to-Cocktail Ratio: Too much sample volume can introduce significant quenching.[10]

### Q3: What is quenching, and how can I correct for it?

Quenching is the most significant cause of reduced counting efficiency. It occurs when substances in the sample interfere with the process of converting decay energy into light photons.[6][7] This interference causes the pulse height spectrum to shift to lower energies, leading to a loss of detectable counts.[6][9] Ignoring quenching can lead to a severe underestimation of sample activity.[9]

There are two main types of quenching:



- Chemical Quench: Occurs when substances in the sample (e.g., acids, bases, water, oxygen) interfere with the energy transfer between the solvent and the scintillator molecules.
   [6][9] The energy is dissipated as heat instead of light.
- Color Quench: Occurs when colored or opaque materials in the sample absorb the photons emitted by the scintillator before they reach the PMTs.[6][7][10]

To obtain the true activity in disintegrations per minute (DPM), the observed CPM must be corrected for quench.[9] This is done by determining the counting efficiency and applying it to the CPM value (% Efficiency = CPM / DPM x 100).[10] The most common methods for quench correction involve creating a quench curve.[7][9]

## Q4: My background counts are high. What are the common causes and solutions?

High background counts can obscure the signal from your sample and reduce measurement sensitivity. The primary non-sample-related causes are chemiluminescence and photoluminescence.

- Chemiluminescence: Light produced by chemical reactions within the sample vial, often occurring with alkaline samples or when certain solubilizers are used.[9][11] This light is not related to radioactive decay and can artificially inflate the count rate.[9]
  - Solution: Allow samples to dark-adapt for several hours before counting to let the reaction subside.[11] Neutralizing alkaline samples with a weak acid (like acetic acid) can also reduce chemiluminescence, though this may impact sample holding capacity.[11]
- Photoluminescence (Phosphorescence): Delayed light emission after the scintillation cocktail or vial has been exposed to ambient light (especially fluorescent lighting).
  - Solution: Prepare and store samples in a dark environment or allow them to dark-adapt for at least 15-30 minutes before placing them in the counter.[9] Using opaque plastic vials can also minimize this effect.
- Other Causes: Natural radioactivity in glass vials (from Potassium-40) or contamination of the counter or vials.[11][12] Using low-background plastic vials is crucial for low-energy emitters.[13]



# **Troubleshooting Guides Guide 1: Low Counting Efficiency / Low CPM**

This guide provides a systematic approach to diagnosing and resolving low counting efficiency.

## Troubleshooting & Optimization

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Symptom	Possible Cause	Recommended Action
Low CPM in all samples	Incorrect Instrument Settings	Verify that the energy window is optimized for the low-energy Auger electrons of Pm-145.  Check instrument calibration and PMT performance.
Quenching (Chemical or Color)	Prepare a set of quenched standards to generate a quench curve and determine the counting efficiency. See the protocol below.[7][9]	
Incompatible Cocktail	Ensure the chosen cocktail is suitable for your sample's chemical composition and volume.[13] For aqueous samples, a high-capacity emulsifying cocktail is necessary.[13]	
Inconsistent/Erratic CPM	Sample Heterogeneity / Phase Separation	Visually inspect the vial for cloudiness, precipitation, or distinct layers. Ensure the sample is completely dissolved. Try a different cocktail with better solubilizing properties.
Static Electricity	Static charges on vials can generate spurious counts. Wipe vials with an anti-static cloth before loading them into the counter.	
Gradual Decrease in CPM over time	Chemiluminescence	The chemical reaction is producing light that is decaying over time. Allow the sample to



Sample Instability

sit in the dark for several hours before recounting.[11]

The sample may be

precipitating out of the cocktail

over time. Recount

immediately after vigorous

shaking to see if counts

recover.

### **Experimental Protocols**

### Protocol 1: Generating a Quench Curve using the External Standard Method

A quench curve relates the counting efficiency of an isotope to a quench indicating parameter (QIP), which is measured by the instrument.[7] An external gamma source is often used to generate a Compton spectrum in the vial, from which a QIP value (e.g., tSIE - transformed Spectral Index of the External standard) is calculated.[9]

#### Methodology:

- Prepare Standards:
  - Pipette a constant, known activity of a long-lived standard with similar energy characteristics (e.g., <sup>3</sup>H or <sup>14</sup>C can be used as proxies for low-energy electron emitters) into a series of 8-10 scintillation vials.
  - Add the same volume of scintillation cocktail to each vial.
- · Introduce Quenching Agent:
  - Add a small, incremental amount of a chemical quenching agent (e.g., nitromethane or carbon tetrachloride) to each vial, creating a gradient from unquenched to heavily quenched.[9] For color quench, use a coloring agent.
  - Ensure the final volume in all vials is the same by topping up with a non-quenching solvent if necessary.



#### · Measure and Plot:

- Count each vial in the liquid scintillation counter.
- Record the CPM and the instrument-generated QIP (e.g., tSIE) for each standard.
- Calculate Efficiency:
  - For each standard, calculate the counting efficiency: Efficiency (%) = (CPM / DPM) \* 100.
- Generate the Curve:
  - Plot the calculated counting efficiency (%) on the Y-axis against the measured QIP value on the X-axis.
  - Fit a curve (typically a polynomial) to the data points. This curve is now stored in the instrument's software.
- Analyze Unknowns:
  - When an unknown Pm-145 sample is counted, the instrument will measure its CPM and its QIP.
  - Using the stored quench curve, the instrument will determine the corresponding counting efficiency from the measured QIP and calculate the sample's true activity (DPM).[7]

#### **Data Presentation**

## Table 1: Influence of Scintillation Cocktail and Quenching on Counting Efficiency

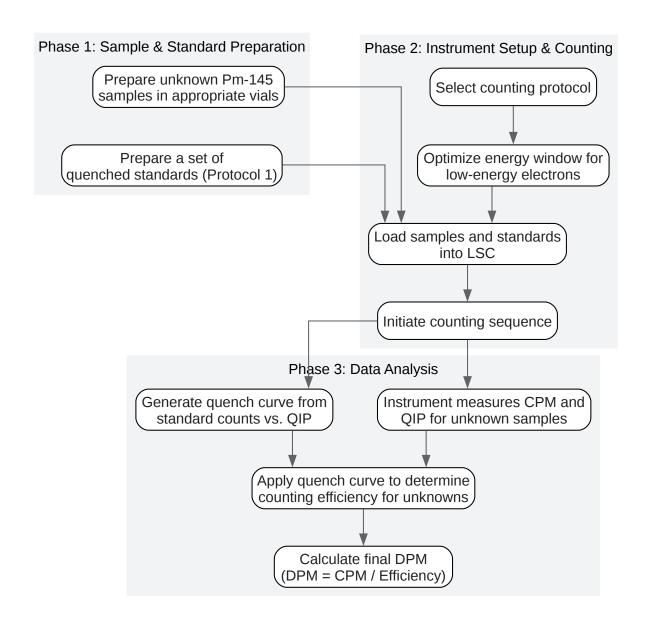
The following table illustrates the typical effects of cocktail choice and the presence of a quenching agent on the counting efficiency of low-energy electrons. Data is representative and intended for comparative purposes.



Sample Matrix	Scintillation Cocktail	Quenching Agent	Quench Indicator (tSIE)	Counting Efficiency (%)	Key Observation
Toluene (Non-polar)	Ultima Gold™ (Safer Solvent)	None	750	58.2	High efficiency in ideal conditions.
Toluene (Non-polar)	Ultima Gold™ (Safer Solvent)	50 μL Nitromethane	410	35.5	Chemical quench significantly reduces efficiency.
0.5 mL Aqueous Buffer	Insta-Gel™ Plus (Emulsifying)	None	620	49.8	Good efficiency for aqueous samples.
0.5 mL Aqueous Buffer	Insta-Gel™ Plus (Emulsifying)	50 μL Nitromethane	315	28.1	Aqueous samples are susceptible to quenching.
0.5 mL Aqueous Buffer	Toluene- based (Classical)	None	250	15.3	Incorrect cocktail leads to poor mixing and very low efficiency.

# Visualizations Experimental and Logical Workflows

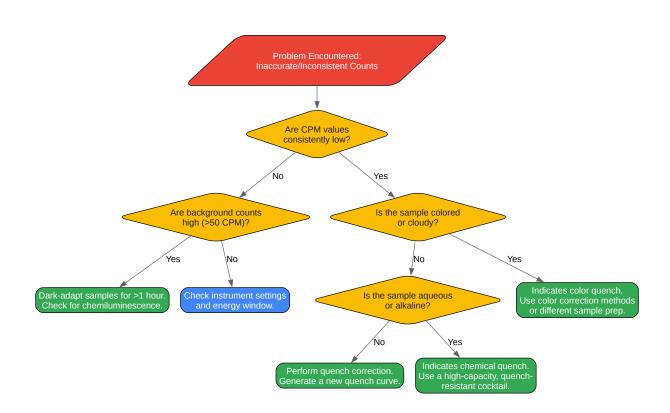




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Caption: Workflow for optimizing counting efficiency using a quench curve.





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Caption: Troubleshooting decision tree for common LSC issues.



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